molecular formula C22H21F2N5O B2983071 3,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899980-91-7

3,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

Cat. No.: B2983071
CAS No.: 899980-91-7
M. Wt: 409.441
InChI Key: XTCPOFXGJJYBMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the multiple ring structures .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the benzamide group could potentially undergo hydrolysis, and the piperazine ring could potentially undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Herbicide Action Mechanism

The research on related pyridazinone compounds, such as those studied by Hilton et al. (1969), highlights their action mechanisms as herbicides. These compounds inhibit photosynthesis and the Hill reaction in plants, similar to the action of atrazine. Modifications to the pyridazinone structure have led to compounds with additional properties, such as resistance to metabolic detoxification in plants and interference with chloroplast development, enhancing their herbicidal efficacy (Hilton et al., 1969).

Antiviral Applications

Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable activity against the H5N1 subtype of the avian influenza virus. The study provides a novel route to these compounds, showcasing their significant antiviral activities, which could be pivotal in developing new treatments for bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).

Acetylcholinesterase Inhibition

The design and synthesis of pyridazine derivatives as acetylcholinesterase (AChE) inhibitors by Contreras et al. (2001) highlight the potential therapeutic applications of such compounds in treating diseases characterized by AChE dysfunction, such as Alzheimer's disease. The study emphasizes the importance of specific structural modifications to enhance AChE inhibitory activity (Contreras et al., 2001).

Anti-inflammatory and Analgesic Properties

Research by Duendar et al. (2007) focused on the synthesis and evaluation of pyridazinone and its derivatives, revealing their analgesic and anti-inflammatory activities. These compounds, carrying the arylpiperazinyl structure, showed promising results in vivo without inducing gastric ulcerogenic effects, suggesting their potential as safer alternatives to non-steroidal anti-inflammatory drugs (Duendar, Goekce, Kuepeli, & Şahin, 2007).

Antimicrobial and Anti-tubercular Activity

Srinivasarao et al. (2020) have designed and synthesized novel benzamide derivatives to combat tuberculosis. These compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with minimal cytotoxicity to human cells, marking an important step forward in the search for new treatments for this persistent disease (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also influence a range of biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further studies to fully elucidate its properties and potential applications. This could include more detailed studies of its synthesis, reactivity, and mechanism of action, as well as investigations into its potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

3,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5O/c1-28-9-11-29(12-10-28)21-8-7-20(26-27-21)15-3-2-4-17(13-15)25-22(30)16-5-6-18(23)19(24)14-16/h2-8,13-14H,9-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCPOFXGJJYBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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